Trimethylantimony dibromide

Description

General Overview of Pentavalent Organoantimony Compounds

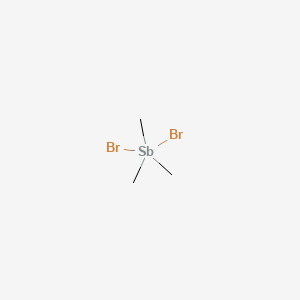

Organoantimony chemistry focuses on compounds containing a carbon-to-antimony (Sb) chemical bond. wikipedia.org Within this field, pentavalent organoantimony compounds, also known as organoantimony(V) or stiboranes, represent a significant class where antimony exhibits an oxidation state of +5. wikipedia.org These hypervalent species typically adopt a trigonal bipyramidal geometry, a configuration that minimizes steric repulsion among the five substituents bonded to the central antimony atom. In the common R₃SbX₂ structure, the three organic (R) groups generally occupy the equatorial positions, while the more electronegative halide (X) groups are situated in the axial positions. This arrangement is a key feature of their molecular structure and influences their reactivity.

Significance of Trimethylantimony (B1201520) Dibromide within Contemporary Organoantimony Research

Trimethylantimony dibromide (CH₃)₃SbBr₂ serves as a foundational compound in the study of organoantimony(V) chemistry. Its importance stems from its utility as a precursor for the synthesis of a wide array of other organoantimony complexes through ligand exchange and metathesis reactions. mdpi.com Researchers utilize it to explore fundamental aspects of bonding, structure, and reactivity in pentacoordinate systems. Furthermore, its well-defined structure and properties make it an ideal reference compound and control substance in studies exploring the applications of more complex organoantimony derivatives, such as in the investigation of new antimicrobial agents. mdpi.com

Historical Development and Key Academic Contributions to this compound Chemistry

While antimony itself is an element known since antiquity, the systematic study of its organic derivatives began much later. nottingham.ac.uk The field of organoantimony chemistry gained momentum in the 19th and early 20th centuries. A pivotal contribution to the understanding of pentavalent organoantimony halides was made by G. T. Morgan and G. R. Davies in 1926. oup.comresearchgate.net Their work laid the groundwork for characterizing the structure and reactivity of compounds like this compound. Subsequent research, particularly the application of modern analytical techniques like X-ray crystallography and multinuclear NMR spectroscopy, has further refined the understanding of its precise molecular geometry and bonding. oup.comresearchgate.net

Properties

IUPAC Name |

dibromo(trimethyl)-λ5-stibane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.2BrH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGPVCKBWYYOBU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sb](C)(C)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Br2Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046559 | |

| Record name | Trimethyldibromoantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24606-08-4, 5835-64-3 | |

| Record name | Trimethylantimony dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024606084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyldibromoantimony | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylantimony(V) bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethylantimony Dibromide and Its Derivatives

Direct Synthetic Routes to Trimethylantimony (B1201520) Dibromide

The most common and direct method for synthesizing trimethylantimony dibromide involves the oxidative addition of bromine to a trivalent organoantimony precursor, specifically trimethylstibine.

Halogenation Reactions of Trivalent Organoantimony Precursors

The synthesis of this compound is efficiently achieved through the direct halogenation of trimethylstibine (Sb(CH₃)₃). royalsocietypublishing.orgwikipedia.org This reaction is an oxidative addition, where the antimony center is oxidized from +3 to +5. The process involves treating a solution of trimethylstibine, typically in an inert solvent like diethyl ether, with elemental bromine (Br₂). tdl.orgtdl.org The reaction is generally rapid and exothermic.

A typical procedure involves the dropwise addition of a bromine solution to a solution of trimethylstibine until a persistent yellow color indicates a slight excess of bromine. tdl.org The resulting this compound, being a stable, white crystalline solid, can then be isolated and purified by filtration. royalsocietypublishing.orgtdl.org This method is favored for its high yield and the stability of the resulting dihalide, which makes it a convenient form for storing and handling the otherwise pyrophoric trimethylstibine. royalsocietypublishing.org

Synthesis of Trimethylantimony(III) Precursors

The crucial precursor for the synthesis of this compound is trimethylstibine. This trivalent organoantimony compound is typically prepared using organometallic reagents.

Organometallic Approaches for Trialkylstibine Generation (e.g., Grignard Reagents)

The predominant method for synthesizing trimethylstibine involves the reaction of an antimony trihalide, such as antimony trichloride (B1173362) (SbCl₃), with a methylating agent. wikipedia.org Grignard reagents, specifically methylmagnesium iodide (CH₃MgI) or methylmagnesium bromide (CH₃MgBr), are widely used for this purpose. wikipedia.orgrsc.orgchemicalbook.com The reaction is typically carried out in an ethereal solution under an inert atmosphere to prevent oxidation of the highly reactive product. tdl.org

The general reaction is as follows: SbCl₃ + 3 CH₃MgBr → Sb(CH₃)₃ + 3 MgClBr

The yield of trimethylstibine from this reaction can be substantial, with some reports indicating yields of 60-70% for the isolated dibromide derivative. rsc.org Following the reaction, the volatile trimethylstibine is typically co-distilled with the ether solvent to separate it from the magnesium salts and any high-boiling byproducts. rsc.orgmissouristate.edu Due to its pyrophoric nature, the crude trimethylstibine is often immediately converted to the more stable this compound for storage and further use. royalsocietypublishing.orgchembk.com

| Precursor | Reagent | Product | Typical Yield | Reference |

| Antimony Trichloride | Methylmagnesium Bromide/Iodide | Trimethylstibine | 60-70% (as dibromide) | rsc.org |

| Antimony Trichloride | Trimethylaluminum | Trimethylstibine | Not specified | smolecule.com |

Derivatization Strategies via Ligand Exchange and Metathesis Reactions

This compound serves as a versatile starting material for the synthesis of a wide array of organoantimony(V) derivatives through ligand exchange and metathesis reactions.

Metathesis Reactions Employing Silver(I) or Thallium(I) Salts for Substituted Derivatives

A common strategy for replacing the bromide ligands in this compound involves metathesis reactions with silver(I) or thallium(I) salts. mdpi.commissouristate.edu This method is particularly effective for introducing new anionic ligands, such as cyanoximates. mdpi.comnih.gov The reaction is driven by the formation of an insoluble silver or thallium bromide precipitate (AgBr or TlBr), which can be easily removed from the reaction mixture by filtration or centrifugation. mdpi.commissouristate.edu

These reactions are typically carried out in polar aprotic solvents like acetonitrile (B52724) or propionitrile. missouristate.edumdpi.com For instance, reacting this compound with two equivalents of a silver or thallium cyanoximate salt yields the corresponding trimethylantimony(V) bis-cyanoximate. mdpi.com The use of thallium(I) salts can be advantageous as they are often not as light-sensitive as their silver(I) counterparts. missouristate.edu

| Starting Material | Reagent | Product | Solvent | Reference |

| This compound | Ag(ACO) | SbMe₃(ACO)₂ | Propionitrile | mdpi.com |

| This compound | Ag(ECO) | SbMe₃(ECO)₂ | Propionitrile | mdpi.com |

| This compound | Tl(L) or Ag(L) | SbMe₃L₂ | Acetonitrile/Propionitrile | missouristate.edumissouristate.edu |

Other Ligand Exchange Pathways in Organoantimony(V) Synthesis

Beyond metathesis with silver and thallium salts, other ligand exchange reactions are known in organoantimony(V) chemistry. While not always starting directly from this compound, these reactions highlight the broader reactivity patterns. For example, ligand exchange can occur between different pentaarylantimony compounds in solution, leading to an equilibrium mixture of species. nii.ac.jp Additionally, the reaction of tetraorganoantimony halides with Grignard reagents can be used to introduce new organic groups, such as the synthesis of methyltetraphenylantimony from tetraphenylantimony fluoride (B91410) and methylmagnesium iodide. nii.ac.jp Halogen exchange reactions can also be employed, for instance, reacting a diorganoantimony(III) chloride with potassium bromide or sodium iodide to yield the corresponding bromide or iodide. rsc.org

Advanced Structural Characterization and Geometrical Analysis of Trimethylantimony Dibromide

Solid-State Structural Elucidation by X-ray Crystallography

The study of trimethylantimony (B1201520) dibromide in its solid, crystalline form provides the most precise picture of its molecular architecture. X-ray crystallography has been the definitive technique in this endeavor.

Modern X-ray crystallography studies have unambiguously determined that trimethylantimony dibromide possesses a trigonal bipyramidal molecular geometry. researchgate.net In this arrangement, the central antimony atom is bonded to five substituent groups. The three methyl (CH₃) groups occupy the equatorial positions, lying in a single plane around the antimony atom, while the two bromine atoms are situated in the axial positions, one above and one below this plane. wikipedia.org This arrangement results in a molecule with high symmetry, specifically belonging to the D₃h point group. researchgate.net

Detailed analysis of the crystallographic data allows for the precise measurement of bond lengths and angles within the molecule. The antimony-carbon bonds of the equatorial methyl groups are distinct from the antimony-bromine bonds of the axial halogen atoms. The bond angles are characteristic of the trigonal bipyramidal geometry, with 120° separating the equatorial groups and 90° angles between the axial and equatorial positions. wikipedia.org

Table 1: Selected Bond Parameters for this compound

| Parameter | Description | Value |

|---|---|---|

| Bond Lengths | ||

| Sb-Br | Distance between antimony and axial bromine atoms | 2.58–2.61 Å |

| Sb-C | Average distance between antimony and equatorial carbon atoms | ~2.04 Å researchgate.net |

| Bond Angles | ||

| Equatorial-Equatorial | Angle between two Sb-C bonds in the equatorial plane | 120° wikipedia.org |

| Axial-Equatorial | Angle between an axial Sb-Br bond and an equatorial Sb-C bond | 90° wikipedia.org |

Note: The Sb-C bond length is an average value from a related compound and is provided for context.

The trigonal bipyramidal geometry has significant stereochemical implications. The existence of two distinct types of positions—axial and equatorial—is a key feature. wikipedia.orglibretexts.org According to VSEPR theory, the axial positions are more sterically crowded than the equatorial positions. wikipedia.org This often results in the axial bonds being longer and weaker than the equatorial bonds in related molecules. wikipedia.org In the case of this compound, the three methyl groups occupy the less-crowded equatorial sites, while the larger bromine atoms are placed in the axial positions. This arrangement minimizes steric repulsion and results in the most stable conformation. If the molecule contained different substituents, this geometry could lead to the existence of stereoisomers. libretexts.org

Solution-State Conformation and Dynamic Behavior

While the solid-state structure is rigid and well-defined, the behavior of this compound in solution is dynamic. Techniques such as proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are used to investigate its conformation and behavior in solvents like deuterated chloroform (B151607). researchgate.nettdl.org

For many trigonal bipyramidal molecules, a process known as Berry pseudorotation can occur in solution. wikipedia.org This is a low-energy process where the axial and equatorial ligands rapidly exchange positions. wikipedia.org Two equatorial ligands move towards the axial positions while the two axial ligands simultaneously move to the equatorial plane. wikipedia.org This rapid interchange, if it occurs in this compound, would make all three methyl groups appear chemically equivalent on the NMR timescale, resulting in a single signal for the methyl protons and a single signal for the methyl carbons, even though they are in distinct equatorial positions in the static, solid-state structure.

Intermolecular and Intramolecular Interactions in Organoantimony(V) Complexes

The chemistry of organoantimony(V) complexes is often influenced by weak intermolecular and intramolecular interactions. These "hypervalent" interactions occur when the antimony atom forms weak bonds or contacts beyond its normal valence, often with electronegative atoms like nitrogen, oxygen, or halogens.

Intramolecular Interactions: In some organoantimony(V) halides, a nitrogen atom from a substituent group can coordinate to the antimony center, forming a strong N→Sb intramolecular bond. researchgate.netresearchgate.net This interaction can significantly influence the geometry around the antimony atom, often leading to a distorted pseudo-trigonal-bipyramidal shape. researchgate.net

Intermolecular Interactions: In the solid state, organoantimony(V) compounds can associate through various weak forces. For example, some organoantimony(V) bromides form polymeric chains in the crystal lattice through weak Br···H hydrogen bonds between molecules. researchgate.net In other cases, intermolecular contacts between an antimony center and an oxygen or chlorine atom on a neighboring molecule can link the units into dimers or extended networks. core.ac.uk Aromatic groups on the antimony atom can also lead to intermolecular π-π stacking or CH-π interactions that help stabilize the crystal structure. mdpi.com

Hypervalent Bonding Concepts in Antimony(V) Compounds

Hypervalent compounds, particularly those of the heavier p-block elements like antimony, have garnered significant interest due to their unique bonding and structural characteristics. researchgate.netresearchgate.net In antimony(V) compounds such as this compound (Me₃SbBr₂), the central antimony atom exceeds the octet rule, accommodating more than eight valence electrons. This phenomenon is rationalized through the concept of 3-center-4-electron (3c-4e) bonds.

In the trigonal bipyramidal geometry of this compound, the three methyl groups occupy the equatorial positions, and the two bromine atoms are situated at the axial positions. This arrangement is a consequence of Bent's rule, which dictates that more electronegative substituents prefer to occupy orbitals with less s-character (axial positions), while more electropositive groups favor orbitals with more s-character (equatorial positions). The bonding in the linear Br-Sb-Br axial arrangement is described by a 3c-4e model. This involves the p-orbital of the central antimony atom and the p-orbitals of the two axial bromine atoms, leading to a set of three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The four valence electrons (two from the Sb-Br bonds and two from the bromine atoms) fill the bonding and non-bonding orbitals, resulting in a stable hypervalent bond that is weaker than a conventional 2-center-2-electron bond.

The stability and geometry of such hypervalent compounds are also influenced by the nature of the ligands. The use of ligands with pendant arms containing donor atoms like nitrogen, oxygen, or sulfur can lead to intramolecular coordination, further stabilizing the hypervalent state. researchgate.netresearchgate.net These intramolecular interactions can significantly influence the coordination geometry around the antimony center. rsc.org

Recent research has focused on the synthesis and characterization of various hypervalent organoantimony compounds, exploring their applications in organic synthesis and catalysis. researchgate.net The understanding of hypervalent bonding is crucial for designing novel organoantimony reagents and catalysts with specific reactivity and selectivity.

Investigation of Intramolecular Sb-N and Sb-O Interactions

Intramolecular interactions between antimony and nitrogen (Sb-N) or oxygen (Sb-O) play a crucial role in the structure and reactivity of organoantimony compounds. These interactions, often referred to as hypervalent interactions, can lead to the formation of stable hypercoordinated species. researchgate.netresearchgate.net

For instance, the reaction of tris(o-formylphenyl)stibine with certain amino alcohols can lead to chiral antimony-based Schiff bases where X-ray crystallography reveals hypervalent interactions between the antimony and sp2 nitrogen atoms, and in some cases, intramolecular Sb-O interactions, resulting in an eight-coordinate antimony center. researchgate.net Similarly, in diorganoantimony(III) fluorides containing ligands with pendant arms, intramolecular N→Sb interactions lead to distorted square pyramidal or pseudo-trigonal bipyramidal geometries. rsc.org The presence of these intramolecular N→Sb interactions prevents the formation of intermolecular fluorine bridges, which are observed in simpler organoantimony fluorides. rsc.org

The investigation of these intramolecular interactions is often carried out using a combination of techniques, including single-crystal X-ray diffraction, multinuclear NMR spectroscopy, and computational methods. researchgate.netrsc.orgmdpi.com Cyclic voltammetry has also been employed to study the electrochemical behavior of hypervalent organoantimony complexes containing Sb···N bonding, providing insights into the status of the Sb···N bond. acs.org

These intramolecular Sb-N and Sb-O interactions are not merely structural curiosities; they have significant implications for the chemical behavior of the compounds. They can enhance the stability of the organoantimony species and modulate their Lewis acidity and reactivity. researchgate.net This has led to the exploration of such compounds as catalysts in various organic transformations. researchgate.net

Spectroscopic Investigations and Interpretations of Trimethylantimony Dibromide

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, has been instrumental in characterizing the structure of trimethylantimony (B1201520) dibromide. These methods probe the vibrational modes of the molecule, offering information on bond strengths, molecular symmetry, and intermolecular interactions.

Assignment of Characteristic Sb-C and Sb-Br Vibrations

The vibrational spectra of trimethylantimony dibromide are characterized by distinct bands corresponding to the stretching and bending of its constituent bonds. The assignments of the key skeletal modes have been made based on a D3h model, which assumes a trigonal bipyramidal geometry with the methyl groups in the equatorial positions and the bromine atoms in the axial positions. lookchem.com

Infrared and Raman spectra of this compound and its deuterated analogs have been analyzed to assign the skeletal vibrations. lookchem.comresearchgate.net The presence of a single Sb-C asymmetric stretching vibration in the infrared spectrum is indicative of a planar or near-planar arrangement of the C3Sb group. cdnsciencepub.com This is a key piece of evidence supporting the trigonal bipyramidal structure.

The characteristic vibrational frequencies for the Sb-C and Sb-Br bonds are summarized in the table below.

| Vibration | Wavenumber (cm⁻¹) | Technique | Reference |

| Sb-C Asymmetric Stretch | ~590 | Infrared | cdnsciencepub.com |

| Sb-Br Stretch | ~200-300 | Infrared/Raman |

Spectroscopic Probes for Anion Coordination Modes and Polymeric Structures

Infrared spectroscopy has been effectively used to study the coordination of anions to the trimethylantimony moiety, which can lead to the formation of polymeric structures in the solid state. cdnsciencepub.com The spectral data for compounds of the type (CH₃)₃SbX, where X is a bivalent anion, suggest non-ionic, five-coordinate structures. cdnsciencepub.com These structures often involve bridging anion groups and planar trimethylantimony units. cdnsciencepub.com

The coordination of the anion to the R₃Sb group can cause a reduction in the symmetry of the anion. cdnsciencepub.com This is evidenced by the appearance of symmetric stretching frequencies in the IR spectrum that are forbidden for the free anion. cdnsciencepub.com Additionally, significant shifts in some vibrational frequencies are observed upon coordination. cdnsciencepub.com These spectroscopic observations are best explained by the coordination of the anion to the R₃Sb group, rather than by lower site symmetry in the crystal lattice alone. cdnsciencepub.com The structural characteristics of these compounds are determined by studying their infrared spectra in the solid state between 4000 and 250 cm⁻¹. cdnsciencepub.com

Analysis of Methyl Group Vibrations

The vibrations of the methyl groups attached to the antimony atom also provide valuable structural information. The infrared spectrum of this compound shows absorption bands in several regions corresponding to the methyl group vibrations:

C-H symmetric and asymmetric stretching: 3000-2900 cm⁻¹ cdnsciencepub.com

C-H symmetric and asymmetric bending: 1400-1200 cm⁻¹ cdnsciencepub.com

CH₃ rocking: ~862 cm⁻¹ cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of atomic nuclei. Both solution-state and solid-state NMR have been applied to this compound and its derivatives to probe their structure and dynamics.

¹H and ¹³C NMR Spectral Features of this compound and Its Derivatives

¹H and ¹³C NMR spectroscopy provide information about the electronic environment of the hydrogen and carbon atoms in the methyl groups of this compound. The chemical shifts in these spectra are sensitive to changes in the valency and coordination of the antimony atom.

A notable downfield shift of the proton signal is observed in pentavalent antimony compounds compared to their tervalent counterparts. nii.ac.jp This is attributed to the increased electronegativity of the antimony atom in the higher oxidation state. nii.ac.jp For instance, in a study comparing dialkyl-p-chlorophenylantimony compounds and their dibromide derivatives, the proton signals of the pentavalent compounds were shifted to a lower field. nii.ac.jp

The ¹³C NMR spectrum of this compound in solution provides a single resonance for the methyl carbons, consistent with the three methyl groups being chemically equivalent due to rapid rotation in solution. The chemical shift of this resonance is influenced by the solvent and the presence of other species.

Solid-State ¹³C MAS NMR Studies for Local Symmetry and Electronic Environment

Solid-state ¹³C Magic Angle Spinning (MAS) NMR spectroscopy is particularly useful for studying the structure of this compound in its crystalline form. This technique can provide insights into the local symmetry and electronic environment of the carbon atoms, which can be different from the solution state.

A solid-state ¹³C MAS NMR study of this compound revealed a narrow, single line. researchgate.net This observation is consistent with a highly symmetrical electrical environment around the antimony and bromine nuclei. researchgate.net This finding supports a non-ionic, D3h structure for the molecule in the solid state, where the three methyl groups are equivalent. researchgate.netudel.edu This evidence contradicts earlier suggestions of an ionic structure in the solid state. researchgate.net The high symmetry indicated by the single narrow line in the ¹³C MAS NMR spectrum is a strong indicator of a non-distorted trigonal bipyramidal geometry. researchgate.net

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. researchgate.net In organoantimony(V) compounds, these electronic transitions provide valuable information about the coordination environment of the antimony atom.

The UV spectra of organo(oxinato)antimony(V) compounds, which are relatives of this compound, show characteristic absorption bands that confirm the chelation of the oxinato ligand. uu.nl A shift in the wavelength of an absorption band of a ligand upon complexation with a metal center is a reliable indicator of chelation. uu.nl For example, in benzene (B151609) solution, organo(oxinato)antimony compounds exhibit an absorption at approximately 380 nm, which is indicative of a chelated oxinato ligand. uu.nl The formation of a coordinate bond between antimony and a ligand atom, such as nitrogen, alters the energy of the molecular orbitals, which is reflected in the UV-Vis spectrum.

The stability of this chelation can be probed by changing the polarity of the solvent. For some organoantimony compounds, a switch to more polar solvents like chloroform (B151607) or ethanol (B145695) can lead to the partial or complete breaking of the antimony-ligand coordinate bond, which is observable as a change in the UV-Vis spectrum. uu.nl This technique is therefore crucial for studying ligand binding and the stability of the resulting complexes. When this compound acts as a precursor in reactions with chelating ligands like cyanoximes, UV-Vis spectroscopy can be used to monitor the formation of the new chelated complex and to study its electronic properties. acs.orgresearchgate.netmdpi.com The appearance of new absorption bands or shifts in existing bands provides evidence of the ligand exchange and the new coordination environment around the antimony center. researchgate.net

Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to characterize the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netnih.gov

These methods have been applied to characterize this compound and its derivatives. mdpi.com Studies on related organoantimony(V) compounds show that they are often stable up to a certain temperature, beyond which they undergo decomposition. For instance, the thermal decomposition of various pharmaceutical compounds has been characterized by distinct stages of mass loss in TGA, corresponding to the elimination of specific molecular fragments. nih.gov Each decomposition step is often associated with an endothermic or exothermic peak in the corresponding DTA or DSC curve. nih.govresearchgate.net

For example, analysis of trimethylantimony(V) cyanoximates, which are synthesized from this compound, shows considerable thermal stability up to at least 160°C. mdpi.com Above this temperature, they typically decompose rapidly in a process that is accompanied by a strong exothermic effect observed in DSC analysis. mdpi.com The specific decomposition profile, including the onset temperature and the percentage of mass loss at each stage, is a characteristic feature of the compound's thermal stability. nih.gov This information is vital for understanding the limits of a compound's applicability in environments with elevated temperatures and for quality control purposes.

Interactive Table 2: Thermal Decomposition Stages of a Related Pharmaceutical Compound (Pioglitazone HCl) by TGA

| Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

|---|---|---|---|

| 1 | 145 - 225.9 | 9.53 | HCl |

| 2 | 225.9 - 327.73 | 57.09 | C₁₀H₈NO₃S |

| 3 | 389.34 - 468 | 14.71 | C₄H₉ |

| 4 | 468 - 551.55 | 19.47 | C₅H₃N |

This table illustrates the type of data obtained from TGA for a complex organic molecule, showing stepwise decomposition. nih.gov A similar analysis would be applied to this compound to determine its specific decomposition pathway and stability.

Chemical Reactivity and Reaction Pathways of Trimethylantimony Dibromide

Substitution Chemistry at the Antimony(V) Center

The chemical behavior of trimethylantimony (B1201520) dibromide is significantly influenced by the presence of two labile bromide ligands. These ligands can be displaced by a variety of nucleophiles, leading to the formation of new organoantimony(V) compounds.

Nucleophilic Displacement of Halide Ligands

The bromide ligands in trimethylantimony dibromide are susceptible to nucleophilic displacement. A prominent pathway for this substitution is through metathesis reactions. These reactions are often carried out by reacting this compound with silver(I) or thallium(I) salts of the incoming ligand. For instance, a range of organometallic cyanoximates have been synthesized using this method. Current time information in Bangalore, IN.nih.gov

The general reaction involves dissolving this compound in an organic solvent and adding the silver (AgL) or thallium (TlL) salt of the desired ligand (L). nih.gov The precipitation of insoluble silver bromide (AgBr) or thallium bromide (TlBr) drives the reaction to completion, yielding the disubstituted product, Me₃SbL₂. nih.gov This heterogeneous metathesis reaction has been successfully employed to create a series of trimethylantimony(V) biscyanoximates. nih.gov

An example of this is the synthesis of SbMe₃(ACO)₂, where ACO⁻ is the cyanoxime ligand derived from 2-amino-2-oxo-1-phenylethan-1-one oxime. The reaction is performed by treating this compound with two equivalents of the corresponding silver cyanoximate salt. nih.gov

Reactions with Tertiary Phosphines and Related Donor Molecules

Lewis Acidity and Coordination Chemistry of this compound

The antimony(V) atom in this compound is electron-deficient and thus functions as a Lewis acid, capable of accepting electron pairs from donor molecules, known as Lewis bases. This property is fundamental to its coordination chemistry, leading to the formation of a variety of adducts and complexes.

Formation and Characterization of Lewis Acid-Base Adducts

As a Lewis acid, this compound can form stable adducts with various Lewis bases. A Lewis acid-base adduct is a compound containing a coordinate covalent bond formed between the Lewis acid (electron-pair acceptor) and the Lewis base (electron-pair donor). The formation of coordination complexes with ligands that donate electron pairs is a classic example of this behavior. While the simple isolation of 1:1 or 1:2 adducts with monodentate Lewis bases is a possibility, much of the research has focused on the formation of chelate complexes with polydentate ligands, which can be considered a more stable form of Lewis acid-base adducts.

Complexation with Bidentate and Polydentate Ligands (e.g., Cyanoximates, Oxinates, Acetylacetonates)

The Lewis acidic nature of the Sb(V) center allows for complexation with ligands that possess multiple donor atoms, leading to the formation of stable chelate structures.

Cyanoximates : A notable class of bidentate ligands that react with this compound are the cyanoximes. nih.gov These small organic molecules are weak acids of the general formula HO-N=C(CN)-R and are effective nucleophiles and ligands. nih.gov Through metathesis reactions, this compound reacts with two equivalents of a cyanoximate anion to form neutral complexes of the type Me₃Sb(L)₂, where L is a monodentate O-bound cyanoximate ligand. nih.gov A variety of these compounds have been synthesized and characterized using techniques such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction. nih.gov

Oxinates and Acetylacetonates (B15086760) : Oxinates, such as the anion of 8-hydroxyquinoline, and acetylacetonates are classic bidentate ligands known to form stable complexes with a wide range of metal ions. nih.govchemmethod.com They are widely used in coordination chemistry. chemmethod.comnih.gov However, specific studies on their reaction and complex formation with this compound are not described in the available literature.

Studies on Hexacoordinated Organoantimony(V) Complexes

The complexation of this compound with two bidentate ligands typically results in the formation of a hexacoordinated antimony(V) center. However, in the case of the synthesized trimethylantimony(V) biscyanoximate complexes, the cyanoximate anions act as monodentate O-bound ligands. nih.gov The resulting geometry around the antimony atom is a slightly distorted trigonal bipyramid. nih.gov In these structures, the three methyl groups occupy the equatorial positions due to their steric bulk, while the two O-bound cyanoximate ligands are situated in the axial positions. nih.gov This arrangement leads to a coordination polyhedron best described as [SbC₃O₂]. nih.gov The formation of stable, air- and moisture-stable hexacoordinated antimony(V) complexes has also been demonstrated with other ligand systems, such as trianionic N₂O₂-type tetradentate dipyrrin (B1230570) ligands, highlighting the accessibility of this coordination state for antimony(V). rsc.org

Research Findings on Trimethylantimony(V) Cyanoximate Synthesis

The following table summarizes the synthesis of various trimethylantimony(V) biscyanoximate complexes via the metathesis reaction of this compound with the corresponding silver(I) cyanoximate salt.

| Reacting Cyanoxime Ligand (as Ag Salt) | Product Formed | Reported Yield | Key IR Data (cm⁻¹) |

|---|---|---|---|

| Ag(ACO) | SbMe₃(ACO)₂ | 10.4% | 2228 ν(C≡N); 1684 ν(C=O); 1600 ν(C=N); 981 ν(N-O); 587 νas(C-Sb) |

| Ag(TCO) | SbMe₃(TCO)₂ | Data Not Available | Data Not Available |

| Ag(MCO) | SbMe₃(MCO)₂ | Data Not Available | Data Not Available |

| Ag(TDCO) | SbMe₃(TDCO)₂ | Data Not Available | Data Not Available |

Data derived from research on the synthesis of trimethylantimony(V) biscyanoximates. nih.gov "Data Not Available" indicates that the specific quantitative value was not present in the cited source.

Theoretical and Computational Chemistry Studies of Trimethylantimony Dibromide

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within the trimethylantimony (B1201520) dibromide molecule. These methods provide a detailed picture of the molecular orbitals and the factors governing the compound's structure and stability.

Density Functional Theory (DFT) for Bonding Analysis and Electron Density Distributions

Density Functional Theory (DFT) has become a standard tool for investigating the properties of organometallic compounds. DFT calculations are effective for predicting molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost.

For organoantimony(V) systems, DFT calculations have been used to analyze Lewis acidity, which arises from the presence of low-lying, antimony-centered orbitals. In studies of related organoantimony(V) Lewis acids, DFT has shown that the σ-antibonding orbitals, such as the σ*(Sb-C) orbital, are the likely source of high Lewis acidity, engaging with incoming nucleophiles. researchgate.net While specific, in-depth DFT bonding analyses and electron density maps for trimethylantimony dibromide are not extensively detailed in dedicated publications, the principles from studies on analogous compounds can be applied. DFT calculations can simulate electron density distribution, revealing the covalent nature of the Sb-C and Sb-Br bonds and the charge distribution across the molecule. chemrxiv.org Such analyses on similar antimony(III) bromide complexes have been used to explore the nature of antimony-halogen interactions, ranging from covalent to weaker pnictogen bonds. nih.gov

The expected trigonal-bipyramidal geometry of this compound, with bromine atoms in the axial positions and methyl groups in the equatorial plane, is readily optimized using DFT methods. The calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the chosen functional and basis set.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₉Br₂Sb | PubChem nih.gov |

| Molecular Weight | 326.67 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 323.81091 Da | PubChem nih.gov |

| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |

| Heavy Atom Count | 6 | PubChem nih.gov |

This table presents general computed properties of the molecule.

Molecular Orbital Theory Applied to Organoantimony(V) Systems

Molecular Orbital (MO) theory provides a delocalized view of electron distribution and bonding within a molecule. brsnc.in It explains how atomic orbitals combine to form bonding and antibonding molecular orbitals that span the entire molecule. For a hypervalent compound like this compound, MO theory is essential for describing the bonding in the linear Br-Sb-Br axis, which is often described as a 3-center-4-electron (3c-4e) bond.

In this model, the p-orbital of the central antimony atom combines with the orbitals of the two axial bromine atoms to form three molecular orbitals:

A bonding orbital (σ), occupied by two electrons, which is delocalized over all three atoms.

A non-bonding orbital (n), occupied by two electrons, which is primarily located on the two bromine atoms.

An antibonding orbital (σ*), which is unoccupied.

This 3c-4e model accounts for the stability of the hypervalent structure without invoking d-orbital participation, which is now considered less significant for main group elements based on higher-level calculations. The application of MO theory helps rationalize the geometry and stability of the trigonal-bipyramidal structure characteristic of many organoantimony(V) compounds. youtube.com

Computational Modeling of Stereochemistry and Conformational Landscapes

The stereochemistry of this compound is centered around the pentacoordinate antimony atom. The molecule adopts a trigonal-bipyramidal (TBP) geometry, which is the lowest energy conformation. In this structure, the three methyl groups occupy the equatorial positions, and the two bromine atoms are located in the axial positions. This arrangement minimizes steric repulsion, as the larger bromine atoms are positioned 180° from each other, and the methyl groups have more space in the equatorial plane with bond angles of approximately 120° between them.

While this compound itself has limited conformational flexibility due to the rotation of the methyl groups, computational modeling is crucial for understanding the structures of its derivatives. For instance, in trimethylantimony(V) biscyanoximates derived from the dibromide starting material, the geometry around the antimony atom can be influenced by the nature of the ligands, though it generally remains a distorted trigonal bipyramid. nih.gov Computational studies can map the potential energy surface related to bond rotations or minor angular distortions to confirm the stability of the TBP geometry and identify any other local energy minima that might represent transient conformations.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway, locating transition states, and calculating activation energies, researchers can gain a detailed understanding of how a reaction proceeds.

This compound is a precursor in various synthetic routes, notably in metathesis reactions where the bromide ligands are substituted. For example, it is used to synthesize trimethylantimony(V) cyanoximates by reacting it with silver(I) or thallium(I) salts of cyanoximes. nih.gov

A hypothetical computational study of this metathesis reaction would involve:

Reactant and Product Optimization: Calculating the ground state geometries of this compound and the silver cyanoxime salt, as well as the final trimethylantimony(V) cyanoximate product and silver bromide.

Transition State Searching: Identifying the transition state structure for the ligand exchange. This would likely involve an associative mechanism where the incoming cyanoxime coordinates to the antimony center before the bromide departs.

Energy Profile Calculation: Computing the relative energies of the reactants, transition state(s), intermediates, and products to determine the reaction's thermodynamic favorability and its kinetic barriers.

Such studies can clarify whether the reaction proceeds in a single step or through a multi-step pathway involving distinct intermediates. While specific computational studies on the reaction pathways of this compound are not widely published, the methodologies are well-established for providing these mechanistic insights. researchgate.netresearchgate.net

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Precursor for Novel Organoantimony Compounds

Trimethylantimony (B1201520) dibromide is a pivotal starting material for the synthesis of more complex organoantimony(V) derivatives. Its utility stems from the reactivity of the antimony-bromine bonds, which can readily undergo metathesis (exchange) reactions. This allows for the substitution of the bromide anions with a diverse range of other ligands, leading to the creation of novel compounds with tailored properties.

A significant area of research has been the synthesis of trimethylantimony(V) biscyanoximates. lookchem.com In these syntheses, trimethylantimony dibromide is treated with silver(I) or thallium(I) salts of various cyanoxime ligands in a heterogeneous metathesis reaction. lookchem.commdpi.com The reaction proceeds by the precipitation of insoluble silver bromide or thallium bromide, driving the reaction forward and resulting in the formation of the desired trimethylantimony(V) product with two cyanoximate ligands coordinated to the SbMe₃ moiety. mdpi.com This synthetic route has been successfully employed to create a family of new organoantimony compounds. lookchem.comnih.gov

The general scheme for this synthesis is: SbMe₃Br₂ + 2 ML → SbMe₃L₂ + 2 MBr (where M = Ag⁺ or Tl⁺; L = cyanoximate anion) mdpi.com

This methodology has proven effective for producing a series of compounds that have been characterized using various analytical techniques, including crystallography, IR spectroscopy, and NMR spectroscopy. lookchem.com The resulting organoantimony(V) cyanoximates exhibit a distorted trigonal bipyramidal geometry around the central antimony atom. nih.gov

| Precursor Ligand Salt | Resulting Organoantimony(V) Compound | Reaction Type | Reference |

|---|---|---|---|

| Silver(I) 2-cyano-2-oximino-N,N-dimethylacetamide [Ag(ACO)] | SbMe₃(ACO)₂ | Heterogeneous Metathesis | mdpi.com |

| Silver(I) ethyl-2-cyano-2-oximinoacetate [Ag(ECO)] | SbMe₃(ECO)₂ | Heterogeneous Metathesis | lookchem.commdpi.com |

| Thallium(I) salts of various arylcyanoximates | Family of trimethylantimony(V) arylcyanoximates | Heterogeneous Metathesis | lookchem.comnih.gov |

Utility as a Reagent in Organic Functionalization Reactions (e.g., Alkylation, Arylation)

While not typically used as a direct source of alkyl or aryl groups itself, this compound is a valuable reagent for preparing other pentavalent organoantimony compounds that are active in organic functionalization reactions. The broader class of organoantimony(V) compounds, such as triarylantimony diacetates and difluorides, have been demonstrated as effective arylating agents in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds by transferring aryl groups from the antimony reagent to other organic substrates.

The utility of this compound in this context is as a foundational precursor. Through substitution of its bromide ligands, it can be converted into more complex structures bearing different organic groups or functional ligands, which can then participate in reactions like arylation. This indirect role is crucial for accessing the specific reactivity of the broader class of organoantimony(V) reagents. Therefore, its utility lies in its role as a key intermediate in the synthesis of the ultimate functionalization agents.

Catalytic Applications and Catalyst Precursor Development

Organometallic compounds are widely recognized for their potential as reagents and catalysts in industrial chemistry. americanelements.com Organoantimony(V) species, in particular, can exhibit Lewis acidic properties, which allows them to activate substrates and mediate a variety of organic transformations.

Homogeneous Catalysis Mediated by Organoantimony(V) Species

The development of catalysts for homogeneous reactions—where the catalyst is in the same phase as the reactants—is a major goal in chemical synthesis. nih.govunibo.it While the field of organoantimony catalysis is less developed than that of transition metals, pentavalent antimony compounds possess features that make them candidates for catalyst development. Their ability to function as Lewis acids can facilitate reactions such as cycloadditions, transfer hydrogenations, and Ritter reactions.

However, specific, well-documented examples of homogeneous catalysts being directly synthesized from this compound are not prevalent in the current literature. Its primary role remains that of a precursor. americanelements.com The development of well-defined, catalytically active species from this compound would likely involve the substitution of the bromide ligands to generate a coordinatively unsaturated or highly Lewis acidic antimony center capable of participating in a catalytic cycle.

Prospects in Organometallic Material Synthesis and Polymer Chemistry

The application of organometallic compounds as precursors for materials science is a rapidly growing field. americanelements.com These compounds can be used in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin films of inorganic materials with applications in electronics and optics. americanelements.com For instance, MOCVD has been used to prepare antimony telluride (Sb₂Te₃) thin films, although antimony chloride was the precursor in that specific research. nih.govrsc.org Trimethylantimony, a related Sb(III) compound, is also noted for its use in applications requiring non-aqueous solubility, such as thin film deposition. americanelements.com Given this context, this compound could potentially serve as a precursor for antimony-containing materials, such as oxides or alloys, where its thermal decomposition would deposit the desired material onto a substrate.

In polymer chemistry, organometallic compounds can act as initiators or catalysts for polymerization reactions. nih.gov While there are no widespread reports specifically detailing the use of this compound in this capacity, its potential exists. As a Lewis acid, it or its derivatives could potentially initiate cationic polymerization of olefins. Further research is required to explore these prospects and to determine if this compound or catalysts derived from it can offer unique advantages in the synthesis of novel polymers or organometallic materials like Metal-Organic Frameworks (MOFs). nih.gov

Q & A

Q. What are the optimal synthetic routes for Trimethylantimony dibromide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via alkylation of antimony halides with Grignard reagents or direct halogenation of trimethylantimony compounds. For example, halogenation of trimethylantimony with bromine in a controlled, anhydrous environment (e.g., using tetrahydrofuran (THF) as a solvent) is a common method. Reaction temperature and stoichiometry are critical: excess bromine may lead to over-halogenation, while insufficient mixing can result in byproducts like polymeric antimony species. Monitoring via thin-layer chromatography (TLC) or in-situ spectroscopy (e.g., IR) is recommended to track reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- Vibrational spectroscopy (IR/Raman) : Identifies Sb-Br and Sb-C stretching modes. For instance, Sb-Br stretches in this compound appear at ~200–250 cm⁻¹ in IR spectra .

- NMR spectroscopy : ¹H NMR can resolve methyl group environments (δ ~1.5–2.0 ppm for Sb(CH₃)₂Br₂), while ¹²¹Sb NMR provides insights into antimony coordination geometry .

- X-ray crystallography : Determines molecular geometry (e.g., trigonal bipyramidal vs. distorted tetrahedral structures) .

Q. What safety protocols are essential when handling this compound?

this compound is toxic and moisture-sensitive. Key precautions include:

- Use of inert atmospheres (argon/glovebox) to prevent hydrolysis.

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact.

- Emergency procedures: Immediate neutralization of spills with sand or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the reactivity of this compound in organometallic reactions?

Density functional theory (DFT) simulations can model electron density distributions, frontier molecular orbitals (FMOs), and reaction pathways. For example, calculating the Lewis acidity of Sb in this compound helps predict its behavior in ligand-exchange reactions. Basis sets like LANL2DZ (for Sb and Br) and B3LYP functionals are commonly used. Validating computational results with experimental data (e.g., bond lengths from crystallography) is critical .

Q. What are the challenges in resolving contradictory thermodynamic data for this compound?

Discrepancies in thermodynamic parameters (e.g., ΔHf, entropy) often arise from:

- Sample purity : Impurities from incomplete synthesis (e.g., residual solvents like THF) skew calorimetry results.

- Methodological differences : Thermogravimetric analysis (TGA) vs. solution calorimetry may yield varying ΔH values.

- Environmental factors : Moisture or oxygen exposure during measurements.

To address this, use high-purity samples (verified via elemental analysis) and replicate experiments under strictly controlled conditions .

Q. How can kinetic studies elucidate the mechanism of this compound in cross-coupling reactions?

Techniques include:

- Stopped-flow spectroscopy : To monitor fast ligand-exchange steps.

- Isotopic labeling : Using deuterated analogs to trace reaction pathways (e.g., C-H activation vs. oxidative addition).

- Rate law determination : Varying concentrations of reactants and analyzing time-resolved data to infer elementary steps .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound?

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Solvent selection : Low-polarity solvents (e.g., hexane) slow crystallization, yielding larger crystals.

- Temperature gradients : Gradual cooling from 40°C to −20°C promotes ordered crystal growth.

- Seeding : Introduce microcrystals to induce nucleation .

Q. How should researchers design experiments to study the environmental stability of this compound?

- Hydrolysis studies : Expose the compound to controlled humidity levels and analyze degradation products (e.g., Sb₂O₃ via ICP-MS).

- Photostability tests : Use UV-Vis irradiation chambers to assess light-induced decomposition.

- Soil/water interaction models : Simulate environmental matrices to track mobility and speciation .

Data Interpretation and Reporting

Q. What are the best practices for reporting conflicting spectral data in Sb-containing compounds?

Q. How can researchers address discrepancies between computational predictions and experimental results?

- Basis set optimization : Test larger basis sets (e.g., def2-TZVP) for heavy atoms like Sb.

- Solvent effects : Include implicit solvent models (e.g., PCM) in simulations to match experimental conditions.

- Error analysis : Quantify uncertainties in both computational and experimental methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.